molecular formula C14H15N3O3S2 B2895403 Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-05-7

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2895403
CAS RN: 392318-05-7
M. Wt: 337.41
InChI Key: NKSPZUDAOIAOFI-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule. It contains several functional groups including an ester (ethyl acetate), an amide (benzamide), and a thiadiazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a benzamide group and an ethyl acetate group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, ester, and thiadiazole functional groups. Each of these groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amide and ester could potentially make this compound soluble in polar solvents .

Scientific Research Applications

  • Antitumor Activities

    • Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated significant inhibitory effects against SKOV-3 human tumor cell lines, suggesting potential use in cancer treatment (Almasirad et al., 2016).
  • Quality Control in Medicinal Chemistry

    • Development of quality control methods for derivatives of 1,3,4-thiadiazole, such as Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, is crucial for their application in pharmaceuticals (Sych et al., 2018).
  • Glutaminase Inhibition

    • Certain analogs of 1,3,4-thiadiazole have been studied for their role in inhibiting glutaminase, an enzyme implicated in cancer metabolism, suggesting possible therapeutic applications (Shukla et al., 2012).
  • Anti-inflammatory and Analgesic Agents

    • 1,3,4-Thiadiazole derivatives have shown significant in vitro anti-inflammatory and analgesic activities, indicating their potential in treating inflammatory conditions and pain management (Shkair et al., 2016).
  • α-Glucosidase Inhibition

    • Derivatives of 1,3,4-thiadiazole have been found to possess α-glucosidase inhibitory activity, which is relevant in the treatment of type 2 diabetes (Saeedi et al., 2020).
  • Antiviral and Antibacterial Activities

    • Some benzothiazole derivatives with a 1,3,4-thiadiazole moiety have shown promising antiviral and antibacterial activities, offering potential applications in infection control (Tang et al., 2019).
  • Physicochemical Properties

    • Understanding the physicochemical properties of 1,3,4-thiadiazole derivatives is essential for their development and application in various pharmaceutical formulations (Ol’khovich et al., 2017).
  • Antituberculosis Activity

    • Some 1,3,4-thiadiazole derivatives have exhibited antituberculosis activity, making them candidates for tuberculosis treatment research (Foroumadi et al., 2001).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSPZUDAOIAOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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